An In-Depth Technical Guide to the Physicochemical Properties of (S)-5-Chloronaproxen
An In-Depth Technical Guide to the Physicochemical Properties of (S)-5-Chloronaproxen
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling (S)-5-Chloronaproxen
(S)-5-Chloronaproxen, systematically known as (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, is a chlorinated derivative of the widely recognized non-steroidal anti-inflammatory drug (NSAID), Naproxen. While Naproxen has a well-established profile, (S)-5-Chloronaproxen primarily serves as a key intermediate in certain synthetic pathways of Naproxen and as a reference standard for impurity analysis.[1][2] A thorough understanding of its physicochemical properties is paramount for process optimization, analytical method development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties of (S)-5-Chloronaproxen and details the rigorous experimental methodologies required for their determination, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular identity.
Chemical Structure:
Figure 1: Chemical structure of (S)-5-Chloronaproxen.
Core Physicochemical Identifiers:
| Property | Value | Source |
| IUPAC Name | (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid | [2] |
| Molecular Formula | C₁₄H₁₃ClO₃ | [1][2] |
| Molecular Weight | 264.70 g/mol | [1][2] |
| CAS Number | 89617-86-7 | [1][2] |
| XLogP3 (Calculated) | 3.8 | [2] |
XLogP3 is a computed octanol-water partition coefficient, suggesting that (S)-5-Chloronaproxen is a lipophilic compound.
Thermal Properties: Melting Point and Decomposition
Thermal analysis is critical for understanding the solid-state properties of a compound, including its purity, polymorphism, and stability at elevated temperatures.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range typically signifies a high degree of purity, while a broad range may suggest the presence of impurities.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered (S)-5-Chloronaproxen is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/minute) is applied near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Expected Outcome: Based on the structure, a relatively high melting point is anticipated. For comparison, the melting point of the parent compound, Naproxen, is in the range of 152-155 °C.[3] The introduction of a chlorine atom may alter this value.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide a more in-depth understanding of the thermal behavior of a material.[4][5][6] TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.[4][5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions.[4][5]
Experimental Protocol: Simultaneous TGA/DSC Analysis
-
Sample Preparation: A precise amount of (S)-5-Chloronaproxen (typically 5-10 mg) is weighed into an aluminum or ceramic pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is employed.
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: A linear heating ramp (e.g., 10 °C/minute) is applied over a wide temperature range (e.g., 25 °C to 500 °C).
-
Data Analysis: The TGA thermogram will show mass loss as a function of temperature, while the DSC thermogram will display endothermic or exothermic events.
Figure 2: A simplified workflow for TGA/DSC analysis.
Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation development, and purification processes. As a derivative of Naproxen, which is practically insoluble in water, (S)-5-Chloronaproxen is also expected to have low aqueous solubility.[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, methanol, acetone, and acetonitrile.
-
Sample Addition: An excess amount of (S)-5-Chloronaproxen is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Expected Solubility Behavior: The solubility of (S)-5-Chloronaproxen is expected to be low in aqueous media and higher in organic solvents. The carboxylic acid moiety suggests that its solubility will be pH-dependent, increasing at higher pH values due to deprotonation.
Acidity Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like (S)-5-Chloronaproxen, the pKa of the carboxylic acid group is a key determinant of its solubility and absorption characteristics.
Experimental Protocol: pKa Determination by Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for pKa determination due to its high resolution and low sample consumption.[7]
-
Buffer Preparation: A series of background electrolytes (buffers) with a range of pH values bracketing the expected pKa are prepared.
-
Sample Preparation: A stock solution of (S)-5-Chloronaproxen is prepared and diluted in each buffer.
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector is used.
-
Analysis: The effective electrophoretic mobility of the compound is measured at each pH.
-
Data Analysis: A plot of effective mobility versus pH will yield a sigmoidal curve, from which the pKa can be determined as the pH at the inflection point.[8]
Alternative Method: Potentiometric Titration
This classical method involves titrating a solution of the compound with a standard base and monitoring the pH. The pKa is the pH at the half-equivalence point.[9]
Expected pKa: The pKa of Naproxen's carboxylic acid is approximately 4.2.[4] The electron-withdrawing effect of the chlorine atom on the naphthalene ring might slightly decrease the pKa of (S)-5-Chloronaproxen, making it a slightly stronger acid.
Chromatographic Behavior: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of analytical chemistry in the pharmaceutical industry, used for identification, quantification, and purity assessment. Developing a robust HPLC method is essential for the analysis of (S)-5-Chloronaproxen.
Experimental Protocol: Reversed-Phase HPLC Method Development
-
Column Selection: A C18 stationary phase is a common starting point for molecules of this polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group.
-
Detection: UV detection is suitable due to the chromophoric nature of the naphthalene ring system. A wavelength of approximately 230 nm is a good starting point, based on data for Naproxen.[10]
-
Optimization: Gradient elution is often employed to ensure good separation of the main peak from any impurities. Parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve good peak shape, resolution, and a reasonable run time.
Figure 3: Schematic of a typical HPLC system workflow.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the naphthalene ring in (S)-5-Chloronaproxen.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: A UV-transparent solvent, such as methanol or acetonitrile, is used.
-
Sample Preparation: A dilute solution of (S)-5-Chloronaproxen is prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Expected Spectrum: The naphthalene chromophore is expected to exhibit strong absorption bands in the UV region. The presence of the chloro and methoxy substituents will influence the exact position and intensity of these bands.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory is used.
-
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: The characteristic absorption bands for the functional groups are identified.
Expected Characteristic IR Bands:
-
O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹
-
C-O stretch (ether and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region
-
Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms (¹H and ¹³C).
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used.
-
Sample Preparation: A solution of the compound is prepared in the chosen deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to assign the signals to the specific atoms in the molecule.
Expected NMR Features: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the methine proton of the propanoic acid side chain. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The specific chemical shifts will be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group.
Conclusion: A Foundation for Further Development
While (S)-5-Chloronaproxen is primarily recognized as a synthetic intermediate and impurity standard, a comprehensive understanding of its physicochemical properties is indispensable for the control and optimization of pharmaceutical manufacturing processes. This guide has outlined the known identifiers of this compound and provided a detailed framework of the experimental methodologies required to fully characterize its thermal, solubility, acidic, chromatographic, and spectroscopic properties. By applying these rigorous analytical techniques, researchers and drug development professionals can build a robust data package that ensures the scientific integrity of their work and supports the development of safe and effective medicines.
References
-
Wikipedia. Naproxen. [Link]
-
PubChem. 5-Chloronaproxen, (S)-. [Link]
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Development of Methods for the Determination of pKa Values.
- Geiser, L., Henchoz, Y., Galland, A., Carrupt, P. A., & Veuthey, J. L. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
- Avdeef, A. (2012).
-
MySkinRecipes. (S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid. [Link]
-
Boron Molecular. (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid. [Link]
-
ResearchGate. Solubility of naproxen in several organic solvents at different temperatures. [Link]
-
ChemAxon. pKa calculation. [Link]
-
Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Dobo, M., & Toth, G. (2022).
-
NETZSCH-Gerätebau GmbH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
-
BYJU'S. How to calculate pKa. [Link]
- Guillarme, D., & Veuthey, J. L. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(17), 3144.
- Dharmatti, S. S., Govil, G., & Khetrapal, C. L. (1962). NMR spectra of five spin systems-I. Proceedings of the Indian Academy of Sciences-Section A, 56(2), 71-82.
-
NanoQAM. Nuclear magnetic resonance spectroscopy. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. In Organic Chemistry Data. University of Wisconsin. [Link]
-
Redalyc. Conceptual approach to thermal analysis and its main applications. [Link]
- Chen, Y. H., & Wu, H. L. (2005). Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS. Journal of pharmaceutical and biomedical analysis, 38(3), 549–556.
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
- Montana State University. (2014). Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Microscopy Instrumentation for.
-
PubChem. (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid isocyanate. [Link]
-
ResearchGate. UV-visible absorption spectra of 5 in chloronaphthalene (solid red...). [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
ResearchGate. UV-Vis absorption spectrum of the chlorophenols. [Link]
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Molecules, 27(24), 9005.
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
- Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333–340.
-
Murov, S. L. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]
-
Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link]
-
Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]
- Plyler, E. K., & Acquista, N. (1952). Infrared Spectrum of Chlorofluoromethane.
-
Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4a Monochlorobenzene [Video]. YouTube. [Link]
- Rachid, C. Z., de Barros, A. L. F., & Boogert, I. J. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures-V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 663, A119.
- Chemat, F., & Vian, M. A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6171.
- Gámez, F., Santoro, F., & Merino, P. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes.
-
ResearchGate. Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K. [Link]
Sources
- 1. (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid pharmaceutical impurity standard 89617-86-7 [sigmaaldrich.com]
- 2. 5-Chloronaproxen, (S)- | C14H13ClO3 | CID 13075209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. mooreanalytical.com [mooreanalytical.com]
- 5. iitk.ac.in [iitk.ac.in]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
